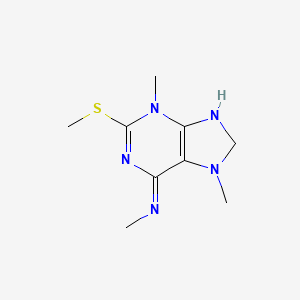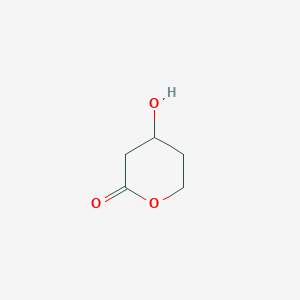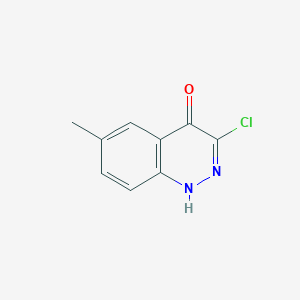
3-Chloro-6-methylcinnolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-methylcinnolin-4-ol is a heterocyclic aromatic compound with the molecular formula C9H7ClN2O It is a derivative of cinnoline, a bicyclic structure consisting of a benzene ring fused to a pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methylcinnolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-3-nitrotoluene with hydrazine hydrate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing the mixture in ethanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
3-Chloro-6-methylcinnolin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized cinnoline derivatives.
科学的研究の応用
3-Chloro-6-methylcinnolin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-Chloro-6-methylcinnolin-4-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Chloro-6-methylquinoline: Similar in structure but with a quinoline core instead of a cinnoline core.
6-Methylcinnolin-4-ol: Lacks the chlorine substituent, which can affect its reactivity and properties.
3-Chloro-4-hydroxyquinoline: Another related compound with a quinoline core and similar functional groups.
Uniqueness
3-Chloro-6-methylcinnolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC名 |
3-chloro-6-methyl-1H-cinnolin-4-one |
InChI |
InChI=1S/C9H7ClN2O/c1-5-2-3-7-6(4-5)8(13)9(10)12-11-7/h2-4H,1H3,(H,11,13) |
InChIキー |
WJDBZSQSCQOVTP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NN=C(C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


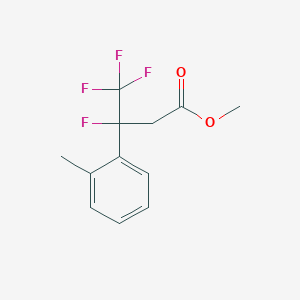
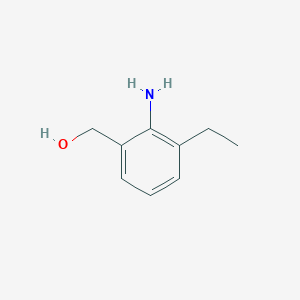
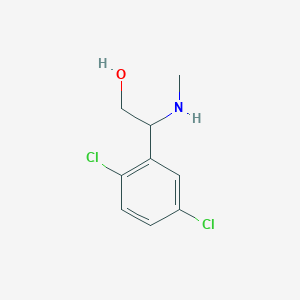
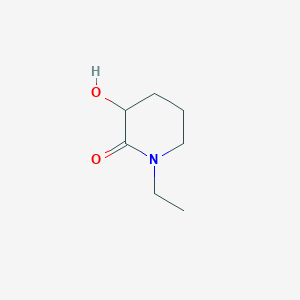
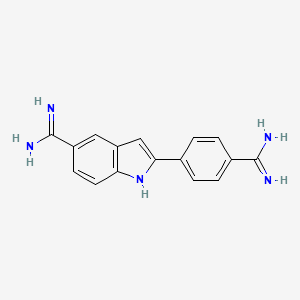
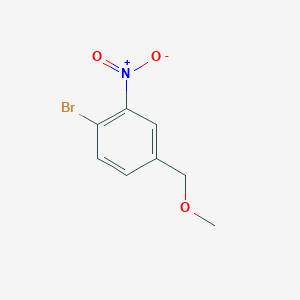
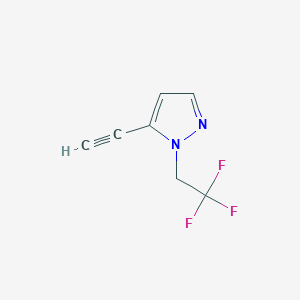


![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)


